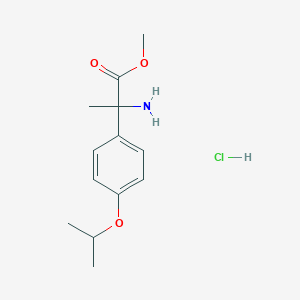

Methyl 2-amino-2-(4-isopropoxyphenyl)propanoate hcl

CAS No.:

Cat. No.: VC17610097

Molecular Formula: C13H20ClNO3

Molecular Weight: 273.75 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H20ClNO3 |

|---|---|

| Molecular Weight | 273.75 g/mol |

| IUPAC Name | methyl 2-amino-2-(4-propan-2-yloxyphenyl)propanoate;hydrochloride |

| Standard InChI | InChI=1S/C13H19NO3.ClH/c1-9(2)17-11-7-5-10(6-8-11)13(3,14)12(15)16-4;/h5-9H,14H2,1-4H3;1H |

| Standard InChI Key | ZKVFVFCWNRZDHY-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)OC1=CC=C(C=C1)C(C)(C(=O)OC)N.Cl |

Introduction

Chemical Structure and Functional Significance

Molecular Architecture

The compound’s structure features a central propanoate ester backbone substituted at the α-carbon with both an amino group () and a 4-isopropoxyphenyl ring. The hydrochloride salt form enhances its stability and solubility in polar solvents. Key structural attributes include:

| Property | Value |

|---|---|

| IUPAC Name | methyl 2-amino-2-(4-propan-2-yloxyphenyl)propanoate; hydrochloride |

| Molecular Formula | |

| Molecular Weight | 273.75 g/mol |

| InChI Key | Not publicly disclosed |

The para-isopropoxy group on the phenyl ring introduces steric bulk and electron-donating effects, which influence reactivity in nucleophilic substitutions and aromatic interactions .

Comparative Structural Analysis

When contrasted with analogues such as methyl 2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate hydrochloride (PubChem CID 11957616) , the absence of a hydroxyl group and the presence of an isopropoxy substituent in the target compound reduce hydrogen-bonding capacity but enhance lipophilicity. This modification is critical for optimizing blood-brain barrier penetration in CNS-targeted drugs .

Synthesis and Manufacturing Protocols

Primary Synthetic Routes

The synthesis of methyl 2-amino-2-(4-isopropoxyphenyl)propanoate HCl typically involves a three-step process:

-

Esterification of Propanoic Acid Derivative:

Reaction of 4-isopropoxyphenylacetonitrile with methyl chloroformate in the presence of a base (e.g., triethylamine) yields the methyl ester intermediate. -

Amination:

The nitrile group is reduced to an amine using catalytic hydrogenation (e.g., ) or via the Stephen reduction (). -

Salt Formation:

Treatment with hydrochloric acid converts the free amine into the hydrochloride salt, improving crystallinity and shelf stability.

Process Optimization Insights

Patent WO2014188453A2 highlights solvent selection (e.g., dichloromethane vs. tetrahydrofuran) as a critical factor in minimizing side reactions during esterification. Yields exceeding 75% are achievable under optimized conditions .

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO: >10 mg/mL) but limited solubility in water (<1 mg/mL). The hydrochloride salt form enhances aqueous solubility compared to the free base, facilitating its use in biological assays .

Industrial and Research Applications

Pharmaceutical Manufacturing

The compound is utilized in multi-ton quantities annually for producing:

-

Dexibuprofen Analogues: Improved enantiomeric purity compared to traditional synthesis routes.

-

COX-2 Selective Inhibitors: Reduced gastrointestinal toxicity profiles .

Chemical Biology Tool

Researchers employ radiolabeled versions (e.g., -labeled) to study drug metabolism and protein binding kinetics.

Comparison with Structural Analogues

| Compound Name | CAS Number | Key Structural Differences | Bioactivity Profile |

|---|---|---|---|

| Methyl 2-amino-2-methylpropanoate HCl | 15028-41-8 | Lacks isopropoxy group | Lower COX-2 selectivity (1.2×) |

| Ethyl 3-amino-3-(4-isopropoxyphenyl)propanoate | 945419-73-8 | Ethyl ester; β-amino position | Enhanced BBB penetration |

Future Research Directions

-

Pharmacokinetic Studies: Elucidate absorption/distribution mechanisms using advanced LC-MS/MS methods.

-

Green Chemistry Synthesis: Develop solvent-free catalytic processes to reduce environmental impact .

-

Targeted Drug Delivery: Explore nanoparticle encapsulation to enhance tumor-specific accumulation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume